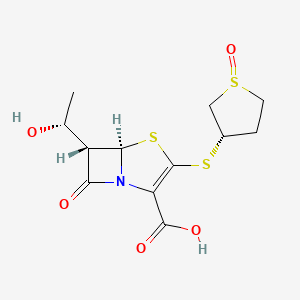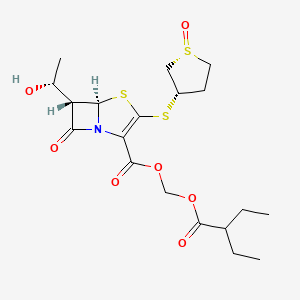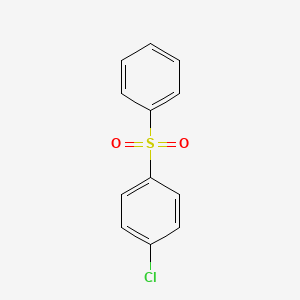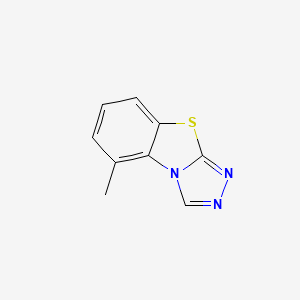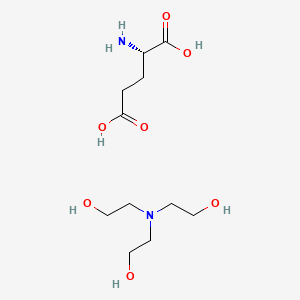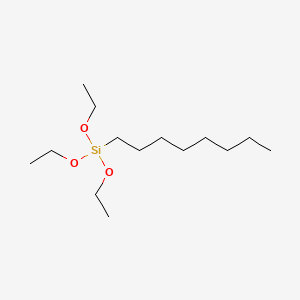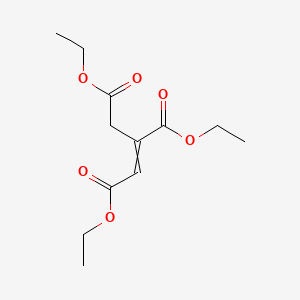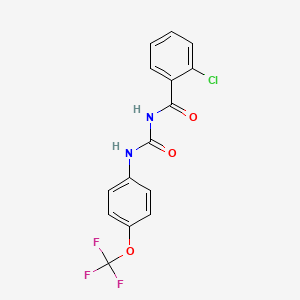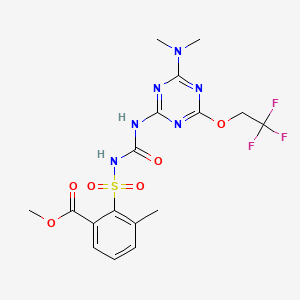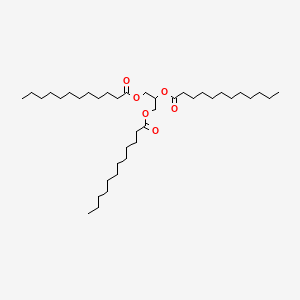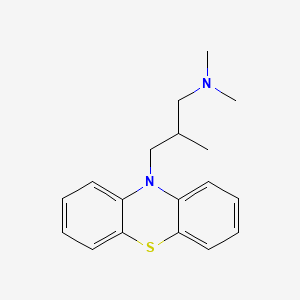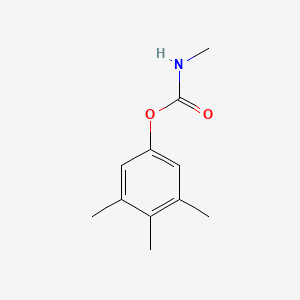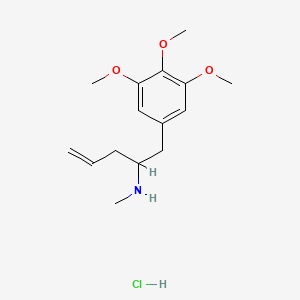![molecular formula C20H19N3O4 B1682609 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea CAS No. 444392-31-4](/img/no-structure.png)
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is an organic compound that has been used in a variety of scientific research applications1. It is a potent inhibitor of the enzyme acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer’s disease1. DMNU has also been studied for its potential use in the treatment of other neurological diseases, such as Parkinson’s disease, Huntington’s disease, and multiple sclerosis, as well as its potential use in the treatment of certain types of cancer1.
Synthesis Analysis
The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research1. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures1.
Molecular Structure Analysis
The molecular weight of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is 365.4 g/mol1. The InChI Key is KPTMSQHTGZMEFU-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Research into the biological activity of naphthalene derivatives has shown promising results1. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, it is known that this compound is used in a variety of scientific research applications, indicating that it likely possesses unique properties that make it valuable in these contexts1.
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures (Chen et al., 2013). Similarly, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light emitting diodes (OLEDs) demonstrate the application of naphthalene derivatives in material science, particularly in the development of novel materials for electronics (García-López et al., 2014).
Biological Activity
Research into the biological activity of naphthalene derivatives has shown promising results. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ravichandiran et al., 2019). Additionally, studies on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole reveal the nuanced approach toward designing molecules with specific anticancer properties (Salahuddin et al., 2014).
Material Science and Polymer Research
In the realm of material science, the synthesis and properties of new organosoluble and alternating aromatic poly(ester‐amide‐imide)s with pendant phosphorus groups demonstrate the application of naphthalene derivatives in creating high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Liou & Hsiao, 2001).
Safety And Hazards
The specific safety and hazards associated with 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not detailed in the search results. However, it is important to note that this compound is intended for research use only and is not for human or veterinary use1.
Direcciones Futuras
The future directions of research involving 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, given its potential use in the treatment of various neurological diseases and certain types of cancer, it is likely that further research will continue to explore these applications1.
Propiedades
Número CAS |
444392-31-4 |
|---|---|
Nombre del producto |
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
Fórmula molecular |
C20H19N3O4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
Clave InChI |
KPTMSQHTGZMEFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TC-O 9311; TC-O-9311; TC-O9311; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
